Computed Lipophilicity vs. Non-Methoxylated Analogs
The octanol-water partition coefficient (LogP) is a critical parameter influencing solubility, membrane permeability, and formulation behavior. 3,5-Di-tert-butyl-2-methoxyaniline exhibits a computed XLogP value of 4.6 [1], which is slightly higher than that of 3,5-di-tert-butylaniline (XLogP = 4.445 [2]), indicating marginally increased lipophilicity due to the methoxy substituent. While the difference is modest, it can impact compound partitioning in biphasic reaction systems or biological assays where precise control of lipophilicity is required.
| Evidence Dimension | Computed Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 4.6 (XLogP) |
| Comparator Or Baseline | 3,5-Di-tert-butylaniline (CAS 2380-36-1): 4.445 (XLogP) |
| Quantified Difference | Δ = +0.155 (higher lipophilicity) |
| Conditions | Computed via XLogP3 algorithm; values sourced from vendor datasheets and chemical databases |
Why This Matters
Even small differences in LogP can alter compound retention times, extraction efficiency, and membrane diffusion in both analytical and biological workflows.
- [1] Chem960. 3,5-Di-tert-butyl-2-methoxyaniline (893397-17-6). Computed XLogP: 4.6. Retrieved from https://m.chem960.com/molecule/893397-17-6 View Source
- [2] MolBase. 3,5-DI-TERT-BUTYLANILINE. LogP: 4.445. Retrieved from http://qiye.molbase.cn/2380-36-1-molbase-2.html View Source
